HS-131

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

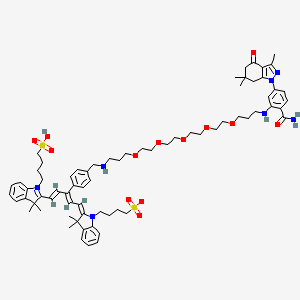

分子式 |

C71H95N7O13S2 |

|---|---|

分子量 |

1318.7 g/mol |

IUPAC名 |

4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C71H95N7O13S2/c1-52-67-63(49-69(2,3)50-64(67)79)78(75-52)56-28-29-57(68(72)80)60(48-56)74-33-17-37-88-39-41-90-43-45-91-44-42-89-40-38-87-36-16-32-73-51-53-22-24-54(25-23-53)55(26-30-65-70(4,5)58-18-8-10-20-61(58)76(65)34-12-14-46-92(81,82)83)27-31-66-71(6,7)59-19-9-11-21-62(59)77(66)35-13-15-47-93(84,85)86/h8-11,18-31,48,73H,12-17,32-47,49-51H2,1-7H3,(H4-,72,74,80,81,82,83,84,85,86) |

InChIキー |

UYNYHTXDTCBXTN-UHFFFAOYSA-N |

異性体SMILES |

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNCC4=CC=C(C=C4)/C(=C\C=C\5/C(C6=CC=CC=C6N5CCCCS(=O)(=O)[O-])(C)C)/C=C/C7=[N+](C8=CC=CC=C8C7(C)C)CCCCS(=O)(=O)O |

正規SMILES |

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNCC4=CC=C(C=C4)C(=CC=C5C(C6=CC=CC=C6N5CCCCS(=O)(=O)[O-])(C)C)C=CC7=[N+](C8=CC=CC=C8C7(C)C)CCCCS(=O)(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An Analysis of HS-131 and Its Interaction with Thyroid Cells: A Review of Available Data

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical overview addresses the current understanding of the compound HS-131 and its mechanism of action, with a specific focus on its relevance to thyroid cells. Based on a comprehensive review of existing scientific literature, there is currently no direct evidence or published research detailing the mechanism of action of this compound specifically within thyroid cells or thyroid cancer models. The available information positions this compound primarily as a research tool for studying extracellular Heat Shock Protein 90 (eHsp90) in other cancer types.

This compound: A Probe for Extracellular Hsp90

This compound is a synthetic, cell-impermeable molecule designed to specifically target Heat Shock Protein 90 (Hsp90) located on the exterior of the cell membrane. It is a far-red, Cy5-tethered Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of eHsp90.[1][2] Its primary application in research has been to visualize the expression and subsequent internalization of eHsp90, a process that has been linked to the aggressiveness of cancer cells.[1][2]

Studies have demonstrated that upon binding to eHsp90 on breast cancer cells, this compound induces the aggregation of eHsp90 into distinct clusters which are then internalized by the cell.[1] The degree of this internalization has been observed to correlate with the metastatic potential of the tumor cells.[2]

This compound and its Relation to Thyroid Tissue

The existing literature does not provide evidence for a direct mechanism of action of this compound in thyroid cells. In fact, one key in vivo study using this compound as a fluorescent probe to track eHsp90 expression noted that the thyroid was among the major organs that were "completely devoid of this compound related fluorescence" six hours after injection in a mouse model.[3] This finding suggests a lack of significant binding or uptake of this compound in normal thyroid tissue under the studied conditions.

While Hsp90 itself is a recognized therapeutic target in various cancers, and other Hsp90 inhibitors have been investigated in anaplastic thyroid carcinoma cells, this research did not involve this compound.[1][4] Furthermore, a patent document that discusses Hsp90-targeting drug conjugates lists non-medullary thyroid carcinoma as a potential target for such therapies and mentions this compound as a possible targeting agent.[5] However, this represents a theoretical application rather than the result of direct experimental investigation of this compound in thyroid cancer.

Data Presentation

Due to the absence of studies on this compound's effects on thyroid cells, no quantitative data (e.g., IC50 values, protein expression changes, or cell viability data in thyroid cell lines) can be provided.

Experimental Protocols

Detailed methodologies for experiments involving this compound in thyroid cells are not available in the current body of scientific literature. The primary experimental use of this compound has been in breast cancer cell lines to monitor eHsp90 internalization via fluorescence microscopy.[1][3]

Signaling Pathways and Visualizations

As there is no data describing the signaling pathways affected by this compound in thyroid cells, the creation of corresponding diagrams is not possible. The general mechanism of this compound is as a competitive inhibitor for the ATP-binding pocket of eHsp90. The downstream consequences of this inhibition in thyroid cells have not been elucidated.

Below is a generalized logical workflow illustrating the current understanding of this compound's use as a research probe, derived from studies in non-thyroid cancer models.

Conclusion

References

- 1. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. projectlyme.org [projectlyme.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2019195384A1 - Hsp90-targeting conjugates and formulations thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Radioisotope Iodine-131 (¹³¹I)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the radioisotope Iodine-131 (¹³¹I), often referred to in the context of its medical and industrial applications. It is presumed that the query regarding "HS-131" was a typographical error, as Iodine-131 is the scientifically recognized radioisotope fitting the descriptive context of a medically relevant radioisotope with a short half-life. This guide synthesizes key data on its physical properties, decay characteristics, and biological interactions, supported by experimental methodologies and data visualizations.

Core Properties of Iodine-131

Iodine-131 is a significant radioisotope of iodine that was discovered in 1938 by Glenn Seaborg and John Livingood at the University of California, Berkeley.[1] It is a key product of nuclear fission and is widely utilized in nuclear medicine for both diagnostic and therapeutic purposes.[1][2]

Physical and Chemical Characteristics

Iodine-131 is a non-metallic, purplish-black crystalline solid in its pure form.[3] However, it readily combines with other elements and is typically found as a compound.[3] It dissolves easily in water or alcohol and can undergo sublimation, changing directly from a solid to a gas.[3]

Radiological Data Summary

The fundamental radiological properties of Iodine-131 are summarized in the table below.

| Property | Value | Citations |

| Physical Half-Life | 8.0249 days | [1][4] |

| Decay Mode | Beta (β⁻) and Gamma (γ) | [1][3] |

| Primary Beta Energy | 606 keV (max) | [1] |

| Primary Gamma Energy | 364 keV | [1] |

| Biological Half-Life (unbound) | 120-138 days | [5] |

| Effective Half-Life (unbound) | 7.6 days | [5] |

| Specific Activity (max) | 1.24 x 10⁵ Ci/g (4,600 TBq/g) | [5] |

Radioactive Decay and Cellular Effects

Iodine-131 decays primarily through beta emission, which is responsible for approximately 90% of its radiation damage to tissue.[1] The beta particles have a tissue penetration range of 0.6 to 2 millimeters, leading to localized cellular damage.[1] This decay process transforms Iodine-131 into a stable isotope of Xenon (¹³¹Xe).

Decay Pathway Diagram

The following diagram illustrates the radioactive decay pathway of Iodine-131.

References

An In-depth Technical Guide on the Decay Process and Radiation Emission of Iodine-131

Note to the Reader: The requested technical guide on "HS-131" cannot be fulfilled as "HS" is the symbol for Hassium, an element with no known isotope having a mass number of 131. It is presumed that the intended subject was Iodine-131 (I-131), a radioisotope of significant interest to the target audience of researchers, scientists, and drug development professionals due to its widespread use in medical applications. This guide will, therefore, focus on Iodine-131.

This technical guide provides a comprehensive overview of the nuclear decay process and radiation characteristics of Iodine-131 (I-131). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this radioisotope.

Core Properties of Iodine-131

Iodine-131 is a radioactive isotope of iodine with a physical half-life of approximately 8.02 days.[1][2] It is produced commercially through the nuclear fission of uranium or by neutron irradiation of natural tellurium in a nuclear reactor.[1][3] Due to its emission of both beta particles and gamma radiation, I-131 is valuable for therapeutic and diagnostic purposes, particularly in nuclear medicine.[3][4]

Decay Process and Radiation Emission

Iodine-131 undergoes beta-minus (β-) decay, transforming into a stable isotope of Xenon (Xe-131).[5][6] This process involves the conversion of a neutron within the nucleus into a proton, with the emission of a beta particle (an electron) and an antineutrino.[7] The decay process primarily populates excited states of Xenon-131, which then de-excite by emitting gamma rays.[8]

The primary emissions from the decay of I-131 are beta particles with a maximum energy of 606 keV and gamma rays with an energy of 364 keV.[1] Approximately 90% of its radiation damage to tissue is caused by beta radiation, while the remaining 10% is from its gamma radiation.[1]

The following tables summarize the key quantitative data for the decay and radiation emissions of Iodine-131.

Table 1: General Properties of Iodine-131

| Property | Value |

| Half-life | 8.0249 days[1] |

| Decay Mode | Beta-minus (β-) and Gamma (γ)[1][9] |

| Decay Product | Xenon-131 (131Xe)[1][5] |

| Decay Energy | 0.971 MeV[1] |

| Mean Beta Energy | 192 keV[10] |

| Critical Organ | Thyroid Gland[10] |

Table 2: Principal Beta and Gamma Emissions of Iodine-131

| Radiation Type | Energy (keV) | Emission Probability per Decay (%) |

| Beta (β-) | 606.3 (Maximum) | 89.9[2][11] |

| Beta (β-) | 333.8 (Maximum) | 7.21[11] |

| Beta (β-) | 247.9 (Maximum) | 2.11[11] |

| Gamma (γ) | 364.49 | 81.7[2][11][12] |

| Gamma (γ) | 636.99 | 7.17[11][12] |

| Gamma (γ) | 284.31 | 6.14[11][12] |

| Gamma (γ) | 722.91 | 1.773[11] |

| Gamma (γ) | 80.19 | 2.62[11][12] |

Mandatory Visualizations

The following diagram illustrates the primary decay pathway of Iodine-131 to stable Xenon-131.

Caption: Decay process of Iodine-131 to stable Xenon-131.

Iodine, including I-131, is actively transported into thyroid follicular cells by the sodium-iodide symporter (NIS). This biological mechanism is the basis for the diagnostic and therapeutic use of I-131 for thyroid conditions.

Caption: Cellular mechanism of Iodine-131 uptake by the thyroid gland.

Experimental Protocols

Detailed experimental protocols for the characterization of I-131 are well-established. The following sections outline the methodologies for key experiments.

Gamma ray spectroscopy is employed to identify and quantify the gamma-emitting radionuclides present in a sample.

-

Objective: To measure the energy and intensity of gamma rays emitted from an I-131 source.

-

Methodology:

-

Detector Setup: A High-Purity Germanium (HPGe) detector is typically used for its excellent energy resolution. The detector is cooled to liquid nitrogen temperatures to reduce thermal noise.

-

Calibration: The spectrometer is calibrated for energy and efficiency using standard radioactive sources with well-known gamma emission energies and intensities.

-

Sample Preparation: An I-131 source of known activity is placed at a defined distance from the detector.

-

Data Acquisition: The detector is connected to a multi-channel analyzer (MCA) which records the gamma ray spectrum. The acquisition is run for a sufficient time to obtain statistically significant data.

-

Data Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma emissions of I-131. The energy of each peak is determined, and the net peak area is used to calculate the emission probability of each gamma ray, after correcting for detector efficiency and source activity.

-

The half-life of I-131 can be determined by measuring the decrease in its activity over time.

-

Objective: To experimentally determine the physical half-life of Iodine-131.

-

Methodology:

-

Instrumentation: A stable radiation detection system, such as a Geiger-Müller counter or a gamma spectrometer, is used.

-

Source Preparation: A sample of I-131 is prepared and placed in a fixed geometry relative to the detector to ensure consistent measurement conditions.

-

Initial Measurement: The initial count rate of the sample is measured.

-

Repeated Measurements: The count rate is measured at regular intervals (e.g., daily) over a period of several half-lives (e.g., 3-4 weeks). All measurements are corrected for background radiation.

-

Data Analysis: The natural logarithm of the net count rate is plotted against time. The data points should fall on a straight line. The slope of this line is equal to the negative of the decay constant (λ). The half-life (T1/2) is then calculated using the formula: T1/2 = ln(2) / λ.

-

This clinical procedure measures the amount of radioactive iodine taken up by the thyroid gland.

-

Objective: To quantify the thyroid's ability to accumulate iodine, which is crucial for diagnosing thyroid disorders and calculating therapeutic doses of I-131.

-

Methodology:

-

Patient Preparation: The patient is typically required to fast for a few hours before the test. A history is taken to identify any interfering medications or recent iodine exposure.[5]

-

Administration of Radiotracer: A known activity of I-131 (or more commonly for diagnostic purposes, I-123) is administered orally in capsule or liquid form.[5]

-

Uptake Measurement: At specific time points, usually 4-6 hours and 24 hours after administration, the radioactivity in the patient's thyroid is measured using a gamma probe or a gamma camera.[1][5]

-

Standard Measurement: A standard, identical to the administered dose, is measured in a neck phantom to simulate the patient's neck geometry.

-

Calculation: The percentage of iodine uptake is calculated by comparing the net counts from the patient's thyroid to the net counts from the standard, after correcting for background radiation and radioactive decay.[9]

-

Caption: Workflow for a typical Iodine-131 thyroid uptake measurement.

References

- 1. apps.ausrad.com [apps.ausrad.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Calibration of a SPECT-CT gamma camera for measurement in vivo 131I in thyroid of the exposed population in nuclear or radiological emergency situations [inis.iaea.org]

- 4. radiation - How to detect Iodine 131? - Physics Stack Exchange [physics.stackexchange.com]

- 5. uclahealth.org [uclahealth.org]

- 6. Determination of effective half-life of 131I in thyroid cancer patients using remote dose-rate meter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessing effective half-life of I-131 in 39 thyroid cancer patients at Dong Nai General Hospital | Nuclear Science and Technology [jnst.vn]

- 9. pubs.rsna.org [pubs.rsna.org]

- 10. radiology.wisc.edu [radiology.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Discovery and Pioneering Medical Applications of Iodine-131

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the seminal discovery of Iodine-131 and its transformative role in the dawn of nuclear medicine. We will delve into the core scientific principles, historical context, and the pioneering experimental work that established I-131 as a cornerstone in the diagnosis and treatment of thyroid disorders. This document offers a technical examination of the early methodologies, quantitative outcomes, and the fundamental biochemical pathways that underpin the therapeutic efficacy of this remarkable radionuclide.

The Dawn of a New Era: The Discovery of Iodine-131

The journey of Iodine-131 from a laboratory curiosity to a clinical mainstay began in 1938 at the University of California, Berkeley. In the burgeoning field of nuclear physics, Glenn T. Seaborg and John Livingood were systematically investigating the products of cyclotron-induced nuclear reactions.[1] Their bombardment of tellurium with deuterons led to the identification of a new radioisotope of iodine with a half-life of approximately eight days, which they designated as Iodine-131.[2] This discovery was not made in isolation; it was built upon the foundational work of Frédéric and Irène Joliot-Curie in creating artificial radioactive elements, which had ignited the imagination of scientists and physicians alike.

The unique physicochemical properties of I-131, particularly its emission of both beta particles and gamma rays, immediately suggested its potential for medical applications. The beta particles, with their short range and high energy, could deliver a localized therapeutic dose to targeted tissues, while the gamma rays could be detected externally, allowing for imaging and tracking of the isotope within the body. This dual capability laid the groundwork for the concept of "theranostics" – the integration of diagnostics and therapy – a paradigm that continues to evolve in modern medicine.

Pioneering the Medical Frontier: The Work of Saul Hertz

While the discovery of I-131 was a landmark in physics, its translation to clinical practice was championed by the visionary physician Dr. Saul Hertz. As the Director of the Thyroid Clinic at Massachusetts General Hospital (MGH), Hertz recognized the potential of a radioactive isotope of iodine to selectively target the thyroid gland, which naturally accumulates iodine for hormone synthesis.[3][4]

In collaboration with physicist Arthur Roberts at the Massachusetts Institute of Technology (MIT), Hertz initiated a series of preclinical experiments in the late 1930s. Their early work with the short-lived Iodine-128 in rabbits demonstrated that the thyroid gland avidly and selectively absorbed the radioiodine, with hyperplastic (overactive) thyroid tissue showing even greater uptake than normal tissue.[3] These findings provided the crucial proof-of-concept for using radioiodine as a tracer for thyroid physiology and as a potential therapeutic agent.

The longer half-life of I-131, and the related isotope I-130, made them far more suitable for clinical use than I-128.[2] With funding to build a cyclotron at MIT dedicated to biomedical research, Hertz and his team were poised to make history.

The First Clinical Applications: A Paradigm Shift in Thyroid Disease Treatment

On March 31, 1941, a new chapter in medicine was written when Dr. Hertz administered the first therapeutic dose of radioiodine to a patient with Graves' disease, a form of hyperthyroidism.[1][2] This marked the inaugural use of an artificially produced radionuclide to treat a non-malignant disease. The initial treatments utilized a mixture of I-130 and I-131 produced by the MIT cyclotron.[1]

The early clinical trials conducted by Hertz and his colleagues at MGH, and independently by a group at the University of California, Berkeley, led by Joseph Hamilton and John Lawrence, demonstrated the remarkable efficacy of radioiodine therapy.[2] In 1946, two seminal papers were published in the Journal of the American Medical Association (JAMA), one by Hertz and Roberts and the other by Earle Chapman and Robley Evans, both from the MGH-MIT collaboration, reporting on the successful treatment of hyperthyroidism with radioiodine.[5][6][7] These publications are widely regarded as foundational texts in the field of nuclear medicine.[5]

Simultaneously, the therapeutic potential of radioiodine was being explored in the context of thyroid cancer. In 1946, S. M. Seidlin, L. D. Marinelli, and E. Oshry published a groundbreaking paper detailing the successful treatment of a patient with metastatic thyroid cancer using I-131.[5][8] This demonstrated that functioning thyroid cancer metastases could concentrate radioiodine, opening a new avenue for targeted cancer therapy.

Quantitative Data from Early Clinical Trials

The initial studies, though groundbreaking, were conducted with small patient cohorts. The following tables summarize the available quantitative data from these pioneering clinical trials.

| Hertz and Roberts (1946) - Hyperthyroidism | |

| Number of Patients | 29 |

| Radioiodine Administered | Mixture of I-130 and I-131 |

| Dosage Range | 2.1 to 17.7 millicuries (mCi) |

| Outcome | |

| Cured | 20 (69%) |

| Partially Improved | 3 (10%) |

| Uncured | 6 (21%) |

| Chapman and Evans (1946) - Hyperthyroidism | |

| Number of Patients | 22 |

| Radioiodine Administered | Primarily I-131 |

| Dosage Range | 4 to 20 millicuries (mCi) |

| Outcome | |

| Excellent Results | 14 (64%) |

| Good Results | 4 (18%) |

| Fair Results | 2 (9%) |

| Poor Results | 2 (9%) |

| Seidlin, Marinelli, and Oshry (1946) - Metastatic Thyroid Cancer | |

| Patient | Single case report |

| Radioiodine Administered | I-131 |

| Total Dosage | 102 mCi of I-130 and 20.5 mCi of I-131 over several months |

| Outcome | Significant clinical improvement, including relief from hyperthyroidism and arrest of tumor growth.[9][10] |

Experimental Protocols of the Era

The methodologies employed in these early studies were rudimentary by today's standards but laid the critical groundwork for modern nuclear medicine techniques.

Production of Iodine-131

Initially, Iodine-131 was produced in cyclotrons by bombarding tellurium targets with deuterons.[1] This process was complex and yielded relatively small quantities of the isotope. A significant advancement came with the advent of nuclear reactors during the Manhattan Project, which made larger quantities of fission-produced I-131 available.

Administration and Dosimetry

Radioiodine was typically administered orally in a liquid "cocktail."[1] Early dosimetry was challenging and often based on estimations of the thyroid gland's size and the measured uptake of a tracer dose. The concept of absorbed dose was in its infancy, with early calculations aiming to deliver a therapeutic effect while minimizing damage to surrounding tissues.

Thyroid Uptake Measurement

The percentage of administered radioiodine taken up by the thyroid gland was a crucial parameter for both diagnosis and treatment planning. This was measured using a Geiger-Müller counter positioned at a fixed distance from the patient's neck.

Typical Protocol for Thyroid Uptake Measurement (circa 1940s):

-

Administration of Tracer Dose: A small, diagnostic dose of radioiodine was administered to the patient.

-

Standard Preparation: An identical dose was set aside as a standard for comparison.

-

Uptake Measurement: At a predetermined time (often 24 hours post-administration), a Geiger-Müller counter was placed at a fixed distance from the anterior neck to measure the radioactivity from the thyroid.

-

Background Measurement: A background reading was taken, often by measuring the radioactivity over the patient's thigh, to subtract non-thyroidal radiation.

-

Standard Measurement: The standard dose was measured under the same geometric conditions, often using a "neck phantom" to simulate the patient's neck.

-

Calculation: The percentage thyroid uptake was calculated using the following formula:

Visualizing the Mechanisms

To comprehend the therapeutic action of Iodine-131, it is essential to understand the biochemical pathway of iodine within the thyroid follicular cells and the logical flow of early radioiodine therapy.

Caption: Biochemical pathway of iodine in a thyroid follicular cell.

Caption: Experimental workflow for early Iodine-131 therapy.

Conclusion

The discovery of Iodine-131 and its rapid application in medicine represent a pivotal moment in the history of science and healthcare. The pioneering work of Glenn Seaborg, John Livingood, Saul Hertz, and their contemporaries not only provided a highly effective treatment for thyroid disorders but also laid the conceptual and methodological foundations for the entire field of nuclear medicine. The principles of targeted radionuclide therapy and theranostics, first demonstrated with I-131, continue to be refined and expanded, offering hope for the treatment of a growing number of diseases. This in-depth look at the origins of I-131 in medicine serves as a testament to the power of interdisciplinary collaboration and the relentless pursuit of scientific innovation for the betterment of human health.

References

- 1. acs.org [acs.org]

- 2. Radioiodine and the treatment of hyperthyroidism: the early history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A tribute to Dr. Saul Hertz: The discovery of the medical uses of radioiodine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. radiooncologyjournal.com [radiooncologyjournal.com]

- 5. Nuclear medicine - Wikipedia [en.wikipedia.org]

- 6. The treatment of hyperthyroidism with radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Radioactive iodine therapy; effect on functioning metastases of adenocarcinoma of the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. Radioactive iodine therapy: effect on functioning metastases of adenocarcinoma of the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Iodide I-131: Physical and Chemical Properties for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Physical and Radioactive Properties

Sodium Iodide I-131 is an isotopic form of sodium iodide that is widely utilized in nuclear medicine for both diagnostic and therapeutic purposes.[1] In its pure form, Iodine-131 is a non-metallic, purplish-black crystalline solid.[2] However, it is typically handled and administered as a sodium salt in a solution or capsule.[3][4] The physical and radioactive properties of I-131 are fundamental to its clinical efficacy and are summarized below.

Physical Characteristics

The basic physical properties of non-radioactive sodium iodide provide a foundation for understanding its behavior as a carrier for the I-131 isotope.

| Property | Value |

| Chemical Formula | NaI |

| Molar Mass | 149.89 g/mol |

| Appearance | White, crystalline solid |

| Density | 3.67 g/cm³ |

| Melting Point | 661 °C |

| Boiling Point | 1,304 °C |

| Solubility in Water | 1842 g/L at 25 °C |

Source:[5]

Radioactive Properties of Iodine-131

Iodine-131 is a radioisotope of iodine with a relatively short half-life, making it suitable for medical applications.[6] It decays through beta emission, which is responsible for its therapeutic effect, and also emits gamma radiation, which is utilized for imaging.[6][7]

| Property | Value |

| Half-Life | 8.04 days[3] |

| Mode of Decay | Beta (β-) and Gamma (γ) emission[2][7] |

| Principal Beta (β-) Emissions | Max Energy: 606 keV; Mean Energy: 191.6 keV[4][6] |

| Principal Gamma (γ) Photons | 364 keV[6] |

| Tissue Penetration of Beta Particles | 0.6 to 2 mm[6] |

The decay of I-131 results in the formation of stable Xenon-131.[8]

Chemical Properties and Reactivity

Sodium iodide is an ionic compound formed from the reaction of sodium metal and iodine.[5] Its chemical behavior is important for its preparation, stability, and in vivo interactions.

-

Stability : Iodide compounds, including sodium iodide, can be oxidized by atmospheric oxygen to form molecular iodine (I₂). This process is accelerated by the presence of water and light. The formation of a triiodide complex (I₃⁻) from the reaction of I₂ and I⁻ gives the compound a yellow color, in contrast to the white of pure sodium iodide.[5][9] For maximum stability, sodium iodide should be stored in dark, low-temperature, and low-humidity conditions.[5]

-

Reaction with Acids : Sodium iodide reacts with strong acids like sulfuric acid to produce hydrogen iodide.[10] NaI + H₂SO₄ → HI + NaHSO₄

-

Halogen Exchange : In organic chemistry, sodium iodide is famously used in the Finkelstein reaction to convert alkyl chlorides or bromides into more reactive alkyl iodides. This reaction is driven by the insolubility of sodium chloride or bromide in the acetone solvent.[11] R-Cl + NaI → R-I + NaCl(s)

-

Redox Reactions : The iodide ion is a reducing agent. For example, it can be oxidized by copper(II) ions to form iodine and a precipitate of copper(I) iodide.[12] 2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq) It also reacts with iron(III) ions in a redox reaction where Fe³⁺ is reduced to Fe²⁺ and I⁻ is oxidized to I₂.[12] 2Fe³⁺(aq) + 2I⁻(aq) → 2Fe²⁺(aq) + I₂(aq)

Production and Quality Control

Production of Iodine-131

Iodine-131 is an artificially produced radionuclide.[13] The most common method for its production is through the neutron irradiation of a natural tellurium target in a nuclear reactor.[6][14]

The process involves the following steps:

-

A target of natural tellurium (specifically, the isotope ¹³⁰Te, which makes up about 34% of natural tellurium) is bombarded with neutrons in a nuclear reactor.[6][14]

-

¹³⁰Te absorbs a neutron to become ¹³¹Te.[14]

-

¹³¹Te is radioactive and undergoes beta decay with a half-life of 25 minutes to form Iodine-131.[6][14]

The resulting I-131 is then separated from the tellurium target. Common separation techniques include dry distillation, which takes advantage of iodine's higher vapor pressure, or wet chemical methods.[14][15][16] The purified Iodine-131 is dissolved in a dilute sodium hydroxide solution to form Sodium Iodide I-131.[15]

Experimental Protocol: Quality Control via Radio-TLC

To ensure the purity of the final radiopharmaceutical product and to quantify impurities like free iodide, radiochemical purity testing is essential. A common method is Thin-Layer Chromatography (TLC).

Objective : To determine the radiochemical purity of a Sodium Iodide I-131 sample by separating the desired compound from unbound iodide.

Materials :

-

ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips

-

Developing chamber

-

Developing solvent (e.g., saline)

-

Radio-TLC scanner or gamma counter

-

Micropipette

Methodology :

-

Apply a small spot (1-2 µL) of the Sodium Iodide I-131 solution onto the origin line of an ITLC-SG strip.[17]

-

Allow the spot to air dry completely.[17]

-

Place the strip into a developing chamber that has been pre-saturated with the developing solvent.[17]

-

Allow the solvent front to travel up the strip until it is about 1 cm from the top edge.[17]

-

Remove the strip from the chamber and let it dry.[17]

-

Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.[17]

Interpretation :

-

Sodium Iodide I-131 will remain at the origin (Rf = 0).

-

Free iodide (as an impurity) will migrate with the solvent front (Rf ≈ 1).

-

Radiochemical purity is calculated by integrating the peaks corresponding to the product and the impurities.[17]

Mechanism of Action and Pharmacokinetics

The utility of Sodium Iodide I-131 in medicine stems from the natural biological behavior of iodine.

-

Uptake and Signaling : The thyroid gland actively transports iodide from the blood via the sodium-iodide symporter (NIS).[8][18] The body does not distinguish between stable iodide and radioactive I-131.[2] Once inside the thyroid follicular cells, the I-131 is incorporated into thyroglobulin to produce thyroid hormones.[3] This selective accumulation allows for targeted delivery of radiation to the thyroid gland.[18]

-

Therapeutic Effect : The therapeutic effect of I-131 is primarily due to its beta emissions. These high-energy electrons have a short range in tissue (a few millimeters), causing localized cellular damage and death in the surrounding thyroid tissue.[6][18][19] This destructive capability is harnessed to treat hyperthyroidism and to ablate remaining thyroid tissue after surgery for thyroid cancer.[19][20]

-

Pharmacokinetics : After oral administration, Sodium Iodide I-131 is rapidly absorbed from the gastrointestinal tract.[3][19] It is then distributed throughout the extracellular fluid.[21][22] Besides the thyroid, it is also trapped, but not organified, by the salivary glands and stomach.[21] The portion of I-131 not taken up by the thyroid is excreted by the kidneys.[19]

Visualizations

Radioactive Decay Pathway of Iodine-131

Caption: Radioactive decay scheme of Iodine-131 to stable Xenon-131.

Experimental Workflow for Radio-TLC Quality Control

Caption: Workflow for determining radiochemical purity using Radio-TLC.

Mechanism of Action in Thyroid Cells

Caption: Cellular mechanism of Sodium Iodide I-131 uptake and action.

References

- 1. pharmaacademias.com [pharmaacademias.com]

- 2. Iodine-131 | Radiation Emergencies | CDC [cdc.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Sodium Iodide I 131 (Sodium Iodide I 131 Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Sodium iodide - Wikipedia [en.wikipedia.org]

- 6. Iodine-131 - Wikipedia [en.wikipedia.org]

- 7. radiacode.com [radiacode.com]

- 8. Khan Academy [khanacademy.org]

- 9. Sodium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. calibrechem.com [calibrechem.com]

- 12. Aqueous Reactions: Sodium Iodide [chemedx.org]

- 13. doh.wa.gov [doh.wa.gov]

- 14. youtube.com [youtube.com]

- 15. news-medical.net [news-medical.net]

- 16. Technology of iodine-131 production and its application [inis.iaea.org]

- 17. benchchem.com [benchchem.com]

- 18. What is the mechanism of Sodium Iodide I-131? [synapse.patsnap.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. radiology.wisc.edu [radiology.wisc.edu]

- 22. radiology.wisc.edu [radiology.wisc.edu]

The Principle of Hsp90 Inhibition in Radiotherapy: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Utilizing Heat Shock Protein 90 (Hsp90) Inhibitors as Radiosensitizing Agents.

Introduction

The term "HS-131 radiotherapy" is not a recognized clinical or preclinical modality. It is likely a conflation of two distinct concepts: This compound , a fluor-tethered probe used to detect membrane-associated Heat Shock Protein 90 (Hsp90), and the well-established field of radiotherapy . This guide will address the scientifically accurate and clinically relevant topic that likely underlies this query: the use of Hsp90 inhibitors as a strategy to sensitize cancer cells to the cytotoxic effects of ionizing radiation.

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability and function of a wide array of "client" proteins. In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of numerous oncoproteins and signaling molecules that drive tumor growth, survival, and resistance to therapy. Many of these client proteins are key components of the DNA damage response (DDR) pathways, which are crucial for repairing the DNA double-strand breaks induced by radiotherapy.

By inhibiting Hsp90, the client proteins involved in DNA repair and cell survival are destabilized and targeted for proteasomal degradation. This abrogation of critical survival pathways can render cancer cells significantly more vulnerable to radiation, a concept known as radiosensitization. This guide provides a technical overview of the core principles, experimental validation, and key signaling pathways involved in the use of Hsp90 inhibitors as adjuncts to radiotherapy.

Core Principle: Hsp90 Inhibition as a Multi-Targeted Approach to Radiosensitization

The central hypothesis for combining Hsp90 inhibitors with radiotherapy is that the inhibition of this key chaperone will lead to the simultaneous degradation of multiple proteins essential for the repair of radiation-induced DNA damage and for cell survival. This multi-targeted approach is in contrast to inhibitors that target a single kinase or pathway, which can often be circumvented by compensatory signaling.

The mechanism of action of most Hsp90 inhibitors involves competitive binding to the N-terminal ATP-binding pocket of Hsp90. This prevents the conformational changes necessary for its chaperone activity, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70, which can be used as a biomarker of target engagement.

Key Signaling Pathways

The radiosensitizing effects of Hsp90 inhibitors are primarily mediated through the disruption of the DNA Damage Response (DDR) pathway. Ionizing radiation induces DNA double-strand breaks (DSBs), which, if left unrepaired, are lethal to the cell. The DDR is a complex signaling network that detects these breaks, arrests the cell cycle to allow time for repair, and recruits the necessary repair machinery.

Several key proteins in the DDR pathway are client proteins of Hsp90. Their degradation following Hsp90 inhibition cripples the cell's ability to respond to and repair radiation-induced damage.

Experimental Evidence and Quantitative Data

The radiosensitizing effects of Hsp90 inhibitors have been demonstrated in numerous preclinical studies across various cancer cell lines and in vivo models. A common method to quantify radiosensitization in vitro is the clonogenic survival assay, from which a Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) can be calculated. In vivo, tumor growth delay and survival are key endpoints.

| Hsp90 Inhibitor | Cancer Model | Radiation Dose (Gy) | Inhibitor Concentration/Dose | Observed Effect | Reference |

| AT13387 (Onalespib) | Head and Neck Squamous Cell Carcinoma (HNSCC) | 2-6 | 100 nM | Significant decrease in cell survival; DER > 1.5 | [1][2] |

| AT13387 (Onalespib) | Pancreatic Xenografts | 3 x 2 Gy | 10 mg/kg | Substantial delay in tumor growth and prolonged survival | [3] |

| Ganetespib | Non-Small Cell Lung Cancer (NSCLC) | 2-8 | 12.5 nM | Potent radiosensitization | [4] |

| NW457 | Glioblastoma (GBM) | 2-6 | 10 nM | Impaired clonogenic survival | [2][5] |

| NW457 | Colorectal Cancer Xenografts | 3 x 2 Gy | 10 mg/kg | Improved tumor control and survival | [5] |

Experimental Protocols

In Vitro Radiosensitization: Clonogenic Survival Assay

This protocol outlines a standard method for assessing the ability of an Hsp90 inhibitor to sensitize cancer cells to radiation in vitro.

Detailed Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are harvested, counted, and seeded as single-cell suspensions into 6-well plates at densities determined to yield 50-150 colonies per plate for each radiation dose.

-

Drug Treatment: After allowing cells to attach overnight, they are treated with the Hsp90 inhibitor at a predetermined non-toxic concentration or with a vehicle control.

-

Irradiation: Cells are then irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

Incubation: The plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The plating efficiency and surviving fraction at each radiation dose are calculated. Survival curves are plotted, and the Dose Enhancement Ratio (DER) is determined by comparing the radiation dose required to achieve a certain level of survival (e.g., 50%) with and without the Hsp90 inhibitor.

In Vivo Radiosensitization: Xenograft Tumor Growth Delay

This protocol describes a general procedure for evaluating the efficacy of an Hsp90 inhibitor in combination with radiotherapy in a mouse xenograft model.

Detailed Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment groups: vehicle control, Hsp90 inhibitor alone, radiation alone, and combination therapy.

-

Treatment:

-

The Hsp90 inhibitor is administered (e.g., intraperitoneally or orally) according to a predetermined schedule.

-

Tumors are locally irradiated with a specified dose and fractionation schedule.

-

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal weight and overall health are also monitored.

-

Endpoint: The study continues until tumors reach a predetermined endpoint size or until a specified time point. Tumor growth delay, defined as the time for tumors in the treatment groups to reach a certain size compared to the control group, is a primary endpoint. Overall survival can also be assessed.

Conclusion

The inhibition of Hsp90 represents a promising strategy to enhance the efficacy of radiotherapy. By targeting a key molecular chaperone, multiple pathways involved in DNA repair and cell survival are simultaneously disrupted, leading to a potent radiosensitization effect in cancer cells. While "this compound radiotherapy" is not a defined term, the underlying principle of combining an Hsp90 inhibitor with radiation is supported by a strong preclinical rationale and a growing body of experimental evidence. Further research and clinical trials are necessary to fully elucidate the therapeutic potential of this combination approach in the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of HSP90 as a Strategy to Radiosensitize Glioblastoma: Targeting the DNA Damage Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A novel HSP90 inhibitor with reduced hepatotoxicity synergizes with radiotherapy to induce apoptosis, abrogate clonogenic survival, and improve tumor control in models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HS-131 Administration in Laboratory Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-131 is a novel, fluorescently-tagged small molecule inhibitor that specifically targets the membrane-associated form of Heat Shock Protein 90 (mHsp90).[1][2][3][4] This unique mode of action allows for both in vivo imaging and potential therapeutic intervention in diseases characterized by heightened immune cell activation. In activated T lymphocytes, mHsp90 expression is significantly upregulated, making it a promising biomarker and therapeutic target for autoimmune and inflammatory diseases.[1][2][3][4] These application notes provide detailed protocols for the administration of this compound in murine models of rheumatoid arthritis and inflammatory bowel disease, along with a summary of its mechanism of action and available quantitative data.

Mechanism of Action

This compound functions by inhibiting the chaperone activity of mHsp90. Hsp90 is a critical molecular chaperone responsible for the proper folding and stability of a multitude of client proteins, many of which are essential for signal transduction pathways.[1] In the context of T-cell activation, mHsp90 is implicated in the regulation of the T-cell receptor (TCR) and inflammatory signaling cascades.[1][2][3][4] Inhibition of mHsp90 by this compound can disrupt these pathways, leading to a dampening of the inflammatory response. This is achieved by interfering with the stability and trafficking of key surface proteins on T-cells, such as CD3, CD4, and CD8.[1] The fluorescent tag on this compound also enables real-time, non-invasive imaging of mHsp90 expression, providing a valuable tool for monitoring T-cell activation and disease progression in vivo.

Signaling Pathway of mHsp90 in T-Cell Activation

The following diagram illustrates the proposed signaling pathway involving mHsp90 in T-cell activation and the inhibitory effect of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the administration of this compound in laboratory mice.

Table 1: In Vivo Imaging Administration

| Parameter | Value | Mouse Model | Reference |

| Compound | This compound | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |

| Dosage | 10 nmol/mouse | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |

| Administration Route | Intravenous (IV) injection | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |

| Imaging Timepoint | Up to 24 hours post-injection | SCID-beige mice with human breast cancer xenografts | Not explicitly cited, general knowledge |

Table 2: Therapeutic Efficacy in Collagen-Induced Arthritis (CIA) Model

| Parameter | Value | Notes | Reference |

| Mouse Strain | DBA/1lacJ | ~8 weeks old | [5] |

| Disease Induction | Immunization with bovine type II collagen | Standard CIA protocol | [5] |

| Treatment | This compound | Dosing regimen not specified in available abstracts | [1][3][4] |

| Outcome | Statistically significant reduction and delay of mean clinical score | Despite rapid biliary clearance | [1][3][4] |

Table 3: Pharmacokinetic Profile

| Parameter | Observation | Reference |

| Clearance | Rapid hepatobiliary clearance | [1][3][4] |

| Imaging Note | To reduce non-specific intestinal fluorescence signal associated with hepatobiliary probe clearance, imaging is recommended 24 hours post-injection. | [1] |

Experimental Protocols

Protocol 1: In Vivo Imaging of T-Cell Activation in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the use of this compound for the non-invasive imaging of mHsp90 expression as a marker of T-cell activation in the CIA model.

Materials:

-

This compound

-

DBA/1 mice (male, 8-10 weeks old)[5]

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Sterile PBS

-

Anesthetic agent (e.g., isoflurane)

-

In vivo imaging system capable of near-infrared fluorescence detection

Procedure:

-

Induction of Collagen-Induced Arthritis:

-

On day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

Monitor mice daily for the onset and severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw). Arthritis is expected to develop between days 21 and 28.[6][7][8][9]

-

-

This compound Administration for In Vivo Imaging:

-

Once clinical signs of arthritis are evident, prepare a solution of this compound in a suitable vehicle (e.g., sterile PBS).

-

Administer 10 nmol of this compound per mouse via tail vein injection.

-

Allow 24 hours for the compound to distribute and for non-specific background signal from hepatobiliary clearance to decrease.[1]

-

-

In Vivo Imaging and Analysis:

-

Anesthetize the mice using isoflurane.

-

Place the mouse in the in vivo imaging system.

-

Acquire near-infrared fluorescence images of the paws and other relevant areas.

-

Quantify the fluorescence intensity in the regions of interest (e.g., inflamed joints) to assess the level of mHsp90 expression, which correlates with T-cell infiltration and activation.

-

Experimental Workflow:

Protocol 2: Therapeutic Administration of this compound in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This protocol is a general guideline for evaluating the therapeutic potential of this compound in a DSS-induced colitis model, a common model for inflammatory bowel disease. Note: A specific dosing regimen for this compound in this model is not yet established in the literature; therefore, dose-response studies are recommended.

Materials:

-

This compound

-

C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

Sterile drinking water

-

Animal balance

-

Scoring system for disease activity index (DAI)

Procedure:

-

Induction of DSS-Induced Colitis:

-

Therapeutic Administration of this compound:

-

On day 3 or 4, after the onset of clinical signs, begin treatment with this compound.

-

Prepare a solution of this compound in a suitable vehicle.

-

Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A starting dose range of 1-10 mg/kg, administered daily, can be considered for initial studies, based on typical small molecule inhibitor studies.

-

Include a vehicle control group receiving injections of the vehicle alone.

-

-

Evaluation of Therapeutic Efficacy:

-

Continue to monitor DAI daily throughout the treatment period.

-

At the end of the study (e.g., day 7 or 10), euthanize the mice.

-

Collect the colons and measure their length (shortening is a sign of inflammation).

-

Perform histological analysis of colon tissue sections to assess inflammation, ulceration, and tissue damage.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates or serum.[5][14][15]

-

Logical Flow for Therapeutic Study:

Conclusion

This compound represents a promising tool for both the investigation and potential treatment of inflammatory and autoimmune diseases in murine models. Its dual functionality as an imaging agent and a therapeutic inhibitor of mHsp90 provides a unique advantage for preclinical research. The protocols provided herein offer a foundation for the administration of this compound in laboratory mice. Further optimization of dosing and treatment schedules for therapeutic applications is warranted to fully elucidate the potential of this compound.

References

- 1. Expression of membrane Hsp90 is a molecular signature of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, immune response, and biodistribution of iodine-131-labeled chimeric mouse/human IgG1,k 17-1A monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression of membrane Hsp90 is a molecular signature of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chondrex.com [chondrex.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]

- 10. socmucimm.org [socmucimm.org]

- 11. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 12. Dextran Sodium Sulfate (DSS) Induces Colitis in Mice by Forming Nano-Lipocomplexes with Medium-Chain-Length Fatty Acids in the Colon | PLOS One [journals.plos.org]

- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule inhibitors of Hsp90 potently affect inflammatory disease pathways and exhibit activity in models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of hsp90 attenuates pro-inflammatory cytokines and prevents LPS induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HS-131: A Dual SHIP1/SHIP2 Inhibitor for In Vitro Research

Abstract

HS-131 is a potent and selective small molecule inhibitor of the SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2. These enzymes are critical negative regulators of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various diseases, including cancer and inflammatory disorders. By inhibiting both SHIP1 and SHIP2, this compound leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in hyperactivation of Akt and downstream signaling cascades. These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cell signaling, proliferation, and apoptosis.

Mechanism of Action

SHIP1 and SHIP2 are 5'-phosphatases that hydrolyze the 5-phosphate from PIP3, converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action terminates the signaling cascade initiated by PI3K. This compound competitively binds to the active site of both SHIP1 and SHIP2, preventing the dephosphorylation of PIP3. The resulting increase in cellular PIP3 levels leads to the recruitment and activation of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, influencing a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound inhibits SHIP1/SHIP2, leading to PIP3 accumulation and Akt activation.

In Vitro Dosing and IC50 Values

The optimal concentration of this compound for in vitro experiments will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the optimal working concentration for your system. The following table summarizes reported IC50 values and recommended starting concentrations for common in vitro applications.

| Parameter | SHIP1 | SHIP2 | Notes |

| IC50 (in vitro enzyme assay) | 50 nM | 75 nM | Potent dual inhibition. |

| Recommended Starting Concentration (Cell-based assays) | 1 µM | 1 µM | A starting point for dose-response studies. |

| Typical Concentration Range (Cell-based assays) | 0.1 - 10 µM | 0.1 - 10 µM | The optimal concentration is cell-line dependent. |

Experimental Protocols

Cell Culture and Treatment

-

Culture cells of interest in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

The following day, replace the medium with a fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Western Blotting for Akt Phosphorylation

This protocol allows for the assessment of this compound's effect on the PI3K/Akt signaling pathway.

Caption: Workflow for assessing Akt phosphorylation after this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated Akt to total Akt and a loading control like GAPDH.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells seeded in a 96-well plate and treated with this compound

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

At the end of the this compound treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Harvest the treated cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Troubleshooting

| Problem | Possible Cause | Solution |

| No change in Akt phosphorylation | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration. |

| Cell line is insensitive to SHIP1/2 inhibition. | Use a positive control (e.g., a known PI3K activator) to ensure the pathway is functional. | |

| Incubation time is too short. | Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hr). | |

| High background in Western blot | Insufficient blocking or washing. | Increase blocking time and the number of washes. |

| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |

| Inconsistent results in cell-based assays | Cell seeding density is not uniform. | Ensure even cell distribution when seeding plates. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with PBS. |

Ordering Information

This compound can be sourced from various chemical suppliers. Please refer to their respective catalogs for purchasing information. Ensure the compound is of high purity (>98%) for reliable and reproducible results. Always handle this compound in accordance with its Safety Data Sheet (SDS).

Application Notes and Protocols for Assessing Cell Viability Following Iodine-131 Treatment

A Note on the Compound: The term "HS-131" did not yield specific results for a compound affecting cell viability. However, given the context of cell viability assays, it is plausible that the intended subject was Iodine-131 (I-131), a radioisotope widely used in the treatment of thyroid cancer due to its ability to induce cell death.[1][2][3][4] The following application notes and protocols are therefore based on the effects of Iodine-131.

Introduction to Iodine-131

Iodine-131 (I-131) is a radioisotope of iodine that is medically used for the treatment of hyperthyroidism and certain types of thyroid cancer.[2][4] Its therapeutic effect stems from its radioactive decay, which involves the emission of beta particles. These high-energy electrons cause localized damage to cells that absorb the isotope, leading to mutations and ultimately cell death.[1][5] The thyroid gland naturally concentrates iodine, making I-131 a targeted therapy for thyroid-related diseases.[5][6] The primary mechanism of I-131-induced cell death is through DNA damage caused by beta radiation, which can trigger apoptosis (programmed cell death) and cell cycle arrest.[7]

Application Notes: Measuring Cell Viability after I-131 Treatment

Assessing the viability of cells after treatment with Iodine-131 is crucial for understanding its therapeutic efficacy. A variety of assays can be employed to measure different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis.

1. Metabolic Activity Assays (e.g., MTT, XTT):

These colorimetric assays are used to assess cell viability by measuring the metabolic activity of cells.[8] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[8][9] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[10][11] These assays are robust, suitable for high-throughput screening, and provide quantitative data on the cytotoxic effects of I-131.

2. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):

Iodine-131 is known to induce apoptosis.[7] The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.[12] In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.[14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to determine the viability of cancer cells after treatment with various concentrations of Iodine-131.

Materials:

-

Cancer cell line of interest (e.g., a thyroid cancer cell line)

-

Complete cell culture medium

-

96-well tissue culture plates

-

Iodine-131 (in a suitable formulation for cell culture)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[15]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

I-131 Treatment: Prepare serial dilutions of Iodine-131 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of I-131. Include a control group with medium only (no I-131). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes the detection of apoptosis in cells treated with Iodine-131 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

Iodine-131

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Iodine-131 for the specified duration.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes).[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14] The flow cytometer will detect the fluorescence signals from FITC and PI, allowing for the quantification of different cell populations.

Data Presentation

The quantitative data obtained from the cell viability and apoptosis assays can be summarized in tables for clear comparison.

Table 1: Effect of Iodine-131 on Cell Viability (MTT Assay)

| I-131 Concentration (mCi/mL) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.02 ± 0.06 | 81.6 |

| 0.5 | 0.65 ± 0.05 | 52.0 |

| 1.0 | 0.31 ± 0.03 | 24.8 |

| 2.0 | 0.15 ± 0.02 | 12.0 |

Table 2: Apoptosis Induction by Iodine-131 (Annexin V/PI Assay)

| I-131 Concentration (mCi/mL) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 0.5 | 60.8 ± 3.5 | 25.4 ± 2.8 | 13.8 ± 1.9 |

| 1.0 | 35.1 ± 2.9 | 45.7 ± 3.1 | 19.2 ± 2.5 |

Mandatory Visualizations

Caption: Experimental workflow for assessing cell viability after I-131 treatment.

Caption: Simplified signaling pathway of I-131 induced apoptosis.

References

- 1. Iodine-131 - Wikipedia [en.wikipedia.org]

- 2. Radioactive Iodine (I-131) Therapy for Hyperthyroidism [radiologyinfo.org]

- 3. Sodium Iodide I 131 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Radioactive iodine therapy: 9 things to know | MD Anderson Cancer Center [mdanderson.org]

- 5. What is the mechanism of Sodium Iodide I-131? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. kumc.edu [kumc.edu]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for Iodine-131 Labeling of Monoclonal Antibodies in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted therapy utilizing monoclonal antibodies (mAbs) has revolutionized the treatment of various diseases, particularly cancer. The specificity of mAbs for tumor-associated antigens allows for the selective delivery of therapeutic agents, such as radionuclides, directly to cancer cells while minimizing damage to healthy tissues. Iodine-131 (¹³¹I) is a widely used radionuclide for this purpose, owing to its dual emission of both beta particles for therapy and gamma rays for imaging.

This document provides detailed protocols for the radiolabeling of monoclonal antibodies with ¹³¹I, along with methods for quality control, in vitro characterization, and in vivo evaluation. The information is intended to guide researchers and drug development professionals in the preparation and assessment of ¹³¹I-labeled mAbs for targeted radiotherapy applications.

Data Presentation: Quantitative Analysis of ¹³¹I-Labeling Methods

The choice of radiolabeling method can significantly impact the quality and in vivo performance of the resulting radioimmunoconjugate. Below is a summary of quantitative data from studies comparing different ¹³¹I-labeling techniques.

| Labeling Method | Monoclonal Antibody (mAb) | Labeling Yield (%) | Radiochemical Purity (%) | Immunoreactive Fraction (%) | Reference |

| Conventional Iodogen-Coated Vial | c-MOv18 | 60 | 90 | 25 | [1] |

| Iodogen-Coated mAb Method | c-MOv18 | 85-89 | >99.7 | Fully Preserved | [1] |

| Chloramine-T | Anti-CD20 | >97 | >99 (after purification) | Not Reported | [2] |

| Iodogen | β-CIT | >95 | >95 | Not Applicable | [3] |

Experimental Protocols

Radiolabeling of Monoclonal Antibodies with Iodine-131

Two common methods for the direct radioiodination of proteins are the Iodogen and Chloramine-T methods. These methods utilize oxidizing agents to convert radioiodide (¹³¹I⁻) to a reactive form that can covalently bind to tyrosine and, to a lesser extent, histidine residues on the antibody.

1.1. Iodogen-Coated Tube Method

The Iodogen method is considered a milder approach, which can help in preserving the integrity and immunoreactivity of the antibody.[4]

Materials:

-

Monoclonal antibody (mAb) solution (1 mg/mL in a suitable buffer like PBS, pH 7.4)

-

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

-

Sodium ¹³¹I solution

-

Phosphate buffer (100 mM, pH 8.0)

-

Sephadex G-25 column

-

Reaction vial (e.g., 1.5 mL microcentrifuge tube)

-

Dichloromethane or chloroform

Protocol:

-

Prepare Iodogen-coated reaction vials by dissolving Iodogen in dichloromethane or chloroform at a concentration of 1 mg/mL.

-

Add 100 µL of the Iodogen solution to a reaction vial and evaporate the solvent under a gentle stream of nitrogen to form a thin film of Iodogen on the bottom of the tube.

-

Store the coated tubes at -20°C until use.

-

Allow an Iodogen-coated tube to come to room temperature.

-

Add 10 µL of 100 mM sodium phosphate buffer (pH 8.0) to the tube.

-

Add 50-200 µL of the antibody solution (adjust concentration to 1 mg/mL) to the Iodogen-coated tube.

-

Add the desired amount of Na¹³¹I solution to the reaction mixture.

-

Incubate the reaction at room temperature for 2-3 minutes with gentle mixing.

-

Stop the reaction by transferring the mixture to a fresh tube.

-

Purify the ¹³¹I-labeled antibody from free ¹³¹I using a Sephadex G-25 column pre-equilibrated with PBS.

-

Collect the fractions containing the radiolabeled antibody.

1.2. Chloramine-T Method

The Chloramine-T method is a rapid and efficient labeling technique, though it uses a stronger oxidizing agent.[2][5]

Materials:

-

Monoclonal antibody (mAb) solution (1 mg/mL in PBS, pH 7.4)

-

Sodium ¹³¹I solution

-

Chloramine-T solution (10 mg/mL in water, freshly prepared)

-

Sodium metabisulfite solution (10 mg/mL in water, freshly prepared)

-

PD-10 desalting column

-

Reaction vial

Protocol:

-

In a reaction vial, combine the monoclonal antibody solution and the Sodium ¹³¹I solution.

-

Initiate the reaction by adding 10 µL of the Chloramine-T solution.

-

Vortex the mixture for 60 seconds at room temperature.

-

Quench the reaction by adding 10 µL of the sodium metabisulfite solution.

-

Purify the ¹³¹I-labeled antibody using a PD-10 desalting column equilibrated with PBS.

-

Collect the fractions containing the radiolabeled antibody.

Quality Control of ¹³¹I-Labeled Monoclonal Antibodies

2.1. Radiochemical Purity Determination

Radiochemical purity is assessed to determine the percentage of radioactivity associated with the antibody versus free radioiodine.

Method: Instant Thin-Layer Chromatography (ITLC)

-

Spot a small volume (1-2 µL) of the radiolabeled antibody solution onto an ITLC strip.

-

Develop the chromatogram using a suitable mobile phase (e.g., 85% methanol in water). In this system, the ¹³¹I-mAb will remain at the origin, while free ¹³¹I will migrate with the solvent front.

-

After development, cut the strip into two halves (origin and front) and measure the radioactivity of each part in a gamma counter.

-

Calculate the radiochemical purity as: (Counts at origin / (Counts at origin + Counts at front)) x 100%

2.2. Immunoreactivity Assay

This assay determines the percentage of the radiolabeled antibody that can still bind to its target antigen.

Method: Cell-Binding Assay [6][7]

-

Prepare serial dilutions of the target antigen-expressing cells.

-

Add a constant, tracer amount of the ¹³¹I-labeled antibody to each cell dilution.

-

Incubate the mixture at 4°C for 1 hour with gentle agitation to allow binding.

-

Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.

-

Measure the radioactivity in the cell pellet and the supernatant using a gamma counter.

-

Plot the ratio of bound to total radioactivity against the reciprocal of the cell concentration (Lindmo plot).

-

The immunoreactive fraction is determined by extrapolating to infinite antigen excess (y-intercept).

In Vitro Cell-Based Assays

3.1. Cell Binding and Affinity (Kd) Determination

This assay measures the binding affinity of the radiolabeled antibody to its target cells.[8][9]

Protocol:

-

Seed target cells in a 24-well plate and allow them to adhere.

-

Prepare serial dilutions of the ¹³¹I-labeled antibody.

-

Incubate the cells with the different concentrations of the radiolabeled antibody at 37°C for a predetermined time to reach equilibrium.

-